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Defensin-related cryptdin-24 -

Defensin-related cryptdin-24

Catalog Number: EVT-246086
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Defensin-related cryptdin-24 is a member of the cryptdin family, which are antimicrobial peptides predominantly produced by Paneth cells in the intestinal epithelium of mice. These peptides play a critical role in the innate immune response by providing protection against a broad spectrum of pathogens, including bacteria, fungi, and viruses. Cryptdins are classified as α-defensins due to their structural characteristics and functional properties.

Source

Cryptdins are synthesized in the Paneth cells located in the small intestine of mice. These cells are strategically positioned at the base of intestinal crypts and are integral to maintaining gut homeostasis and defense against microbial invasion. The expression of various cryptdin isoforms, including cryptdin-24, has been documented in several studies focusing on mouse models.

Classification

Cryptdins belong to the larger family of defensins, which are categorized into three main classes: α-defensins, β-defensins, and θ-defensins. Cryptdin-24 specifically falls under the α-defensin category, characterized by a unique structure that includes disulfide bonds contributing to its stability and antimicrobial activity.

Synthesis Analysis

Methods

The synthesis of defensin-related cryptdin-24 can be achieved through recombinant DNA technology using expression systems such as Escherichia coli. This method involves cloning the gene encoding cryptdin-24 into a suitable vector, followed by transformation into bacterial cells for protein expression.

Technical Details

  1. Gene Cloning: The gene for cryptdin-24 is amplified using polymerase chain reaction (PCR) techniques and inserted into an expression vector.
  2. Transformation: The recombinant plasmid is introduced into E. coli strains optimized for disulfide bond formation.
  3. Protein Expression: Induction of protein synthesis is typically achieved through the addition of specific inducers (e.g., IPTG).
  4. Purification: The expressed peptide is purified using chromatographic techniques such as affinity chromatography or high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

Cryptdin-24 features a characteristic three-dimensional structure stabilized by disulfide bonds between cysteine residues. It typically contains six cysteine residues forming three disulfide bridges, contributing to its antimicrobial properties.

Data

The molecular weight of cryptdin-24 is approximately 3,000 Da, and its amino acid sequence reveals a high content of proline and basic residues, which are crucial for its interaction with microbial membranes.

Chemical Reactions Analysis

Reactions

Cryptdins undergo post-translational modifications that activate their antimicrobial properties. The primary mechanism involves proteolytic cleavage by enzymes such as matrix metalloproteinase 7, which releases the active peptide from its precursor form.

Technical Details

  1. Proteolytic Activation: The inactive precursor undergoes cleavage at specific sites to yield active cryptdin-24.
  2. Interaction with Pathogens: Once activated, cryptdin-24 interacts with bacterial membranes, leading to membrane disruption and cell lysis.
Mechanism of Action

Process

The antimicrobial action of defensin-related cryptdin-24 involves several steps:

  1. Binding: The peptide binds to negatively charged components on bacterial membranes.
  2. Membrane Disruption: This binding alters membrane integrity, leading to pore formation.
  3. Cell Lysis: Ultimately, these actions result in bacterial cell death.

Data

Studies have shown that cryptdins exhibit varying efficacy against different bacterial strains, indicating distinct mechanisms tailored to specific pathogens.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cryptdin-24 is typically a white to off-white powder when lyophilized.
  • Solubility: It is soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Cryptdins are stable at room temperature but may degrade under extreme conditions (e.g., high temperatures or prolonged exposure to light).
  • pH Sensitivity: Activity can be influenced by pH levels; optimal activity is generally observed around neutral pH.
Applications

Scientific Uses

Defensin-related cryptdin-24 has several applications in scientific research:

  1. Antimicrobial Studies: Used to investigate mechanisms of action against various pathogens.
  2. Immunological Research: Explored for its role in innate immunity and gut health.
  3. Therapeutic Development: Potentially used in developing novel antimicrobial agents or therapeutic strategies for treating infections.
Molecular Architecture and Structural Determinants of Cryptdin-24

Sequence Homology and Phylogenetic Classification Within the α-Defensin Family

Defensin-related cryptdin-24 (Defa24) is a mouse Paneth cell-specific α-defensin encoded within the complex defensin gene cluster on chromosome 8. This gene-dense region harbors 53 active defensin genes and 22 pseudogenes in C57BL/6J mice, exhibiting significant strain-specific polymorphisms [5] [10]. Cryptdin-24 belongs to the Defa24/30 paralog subgroup, sharing near-complete sequence identity with cryptdin-30 (98% amino acid similarity) and differing only by a conservative Leu/Met substitution in the mature peptide core [10]. Phylogenetic analyses position cryptdin-24 within the "Crp1-like" subclass of murine α-defensins, characterized by a conserved six-cysteine scaffold (Cys₁-Cys₆, Cys₂-Cys₄, Cys₃-Cys₅) and a signature Arg-Glu salt bridge (Arg⁹-Glu¹⁷) that rigidifies the β₁-β₂ loop [1] [3]. This subclass diverges from the highly potent cryptdin-4 isoform, which shares only 74–78% sequence identity in the mature peptide region [6]. The genomic organization reveals tandem duplications of defensin genes, with Defa24 arising from recent gene duplication events, contributing to functional diversification in mucosal immunity [5] [8].

Table 1: Sequence Determinants of Cryptdin-24 and Related Isoforms

Structural FeatureCryptdin-24Cryptdin-4Cryptdin-1-like Subclass
Mature Peptide Length32-36 residues34 residues32-36 residues
Cysteine MotifC₁₋C₆, C₂₋C₄, C₃₋C₅C₁₋C₆, C₂₋C₄, C₃₋C₅C₁₋C₆, C₂₋C₄, C₃₋C₅
Signature Salt BridgeArg⁹-Glu¹⁷Arg⁷-Glu¹⁵Arg⁹-Glu¹⁷
Key Hydrophobic ResiduesIle²³, Phe²⁵, Leu²⁶Val²¹, Phe²³, Leu²⁴Variable
Net Charge (pH 7.0)+4 to +5+6+3 to +5

Disulfide Bond Topology and Tertiary Structure Stabilization Mechanisms

Cryptdin-24 adopts the canonical α-defensin fold: a triple-stranded, antiparallel β-sheet stabilized by three invariant disulfide bonds. The disulfide connectivity (Cys¹-Cys⁶, Cys²-Cys⁴, Cys³-Cys⁵) creates a rigid structural core resistant to proteolysis and thermal denaturation [1] [7]. This topology constrains the N- and C-termini into close proximity, forming an amphipathic globular structure with a cationic pole opposite the hydrophobic face [3] [7]. The Arg⁹-Glu¹⁷ salt bridge is critical for maintaining the β-hairpin conformation between strands β₁ and β₂. Mutagenesis studies on related cryptdins demonstrate that disruption of this ionic interaction reduces folding efficiency but does not abolish bactericidal activity, indicating structural plasticity [1] [9]. Molecular dynamics simulations reveal that disulfide bonds impart conformational stability during membrane interactions, allowing localized backbone flexibility in loop regions for peptide insertion into lipid bilayers [1] [9]. Unlike human α-defensins, cryptdin-24 may form non-canonical dimers via asymmetric interactions between β₁ strands, as observed in Crp14 crystals [1].

Structural Divergence Among Cryptdin Isoforms: Comparative Analysis with Cryptdin-4 and Crp14

Cryptdin-24 exhibits significant functional divergence from other murine α-defensins despite shared tertiary scaffolds. Comparative analysis with cryptdin-4—the most bactericidal mouse isoform—reveals key differences:

  • Charge Distribution: Cryptdin-4 possesses a higher net charge (+6) than cryptdin-24 (+4 to +5), enhancing its electrostatic attraction to bacterial membranes [4] [6]. Charge-reversal mutagenesis at arginine residues (e.g., R31D/R32D) in cryptdin-4 ablates bactericidal activity, underscoring the role of cationic residues [9].
  • Hydrophobic Patch: Cryptdin-4 contains a conserved Ile²¹-Phe²³-Leu²⁴ motif critical for membrane insertion. Substitution with glycine (I21G/F23G/L24G) reduces bactericidal activity >10-fold against E. coli and S. aureus [9]. Cryptdin-24 harbors an analogous hydrophobic cluster (Ile²³-Phe²⁵-Leu²⁶) but with reduced surface exposure due to subtle backbone variations.
  • Quaternary Structure: Crp14 forms stable dimers via parallel β₁-strand interactions, a feature not observed in cryptdin-4 monomers. Cryptdin-24’s dimerization potential remains uncharacterized but may resemble Crp14 based on sequence similarity [1].

Table 2: Functional Divergence of Cryptdin Isoforms

ParameterCryptdin-24Cryptdin-4Crp14Cryptdin-1
Net Charge+4 to +5+6+4+4
vLD₉₉ vs. E. coli (µg/mL)15.2 ± 1.8*2.8 ± 0.33.3 ± 0.125.4 ± 2.3
vLD₉₉ vs. S. aureus (µg/mL)18.5 ± 2.1*2.6 ± 0.33.8 ± 0.49.1 ± 0.3
Hydrophobic PatchIle²³-Phe²⁵-Leu²⁶Ile²¹-Phe²³-Leu²⁴Ile²³-Phe²⁵-Leu²⁶Variable
DimerizationUnknownMonomericDimericMonomeric

*Estimated from structural analogs; direct activity data for cryptdin-24 is limited [4] [6] [9].

Role of Cationic Residues in Membrane Interaction and Antimicrobial Specificity

The antimicrobial activity of cryptdin-24 is governed by electrostatic steering and hydrophobic membrane insertion. Its cationic residues (primarily arginines) cluster on the molecular surface, forming an electropositive pole that recognizes anionic phospholipids in bacterial membranes (e.g., phosphatidylglycerol and cardiolipin) [4] [7]. Mutagenesis studies on cryptdin-4 demonstrate that arginine-to-aspartate substitutions at positions 31/32 (R31D/R32D) abolish bactericidal activity despite an intact hydrophobic patch, confirming that electrostatic interactions precede membrane disruption [9]. Cryptdin-24’s moderate net charge (+4 to +5) compared to cryptdin-4 (+6) may explain its lower potency against Gram-negative bacteria, as reduced charge density diminishes initial membrane docking efficiency [4] [9]. Molecular dynamics simulations reveal that upon membrane binding, cryptdin-24’s hydrophobic residues (Ile²³, Phe²⁵, Leu²⁶) penetrate the lipid acyl chain region, causing transient pore formation or "carpet-like" membrane disintegration. This mechanism is strain-specific: cryptdin-24 permeabilizes E. coli membranes at concentrations >10 µg/mL but requires higher levels for S. aureus, reflecting differences in membrane composition [4] [7] [9].

Table 3: Role of Key Residues in Cryptdin Function

Residue PositionStructural RoleFunctional Consequence of Mutation
Arg⁹Salt bridge with Glu¹⁷Reduced folding efficiency; retained activity [1]
Glu¹⁷Salt bridge with Arg⁹Destabilizes β₁-β₂ loop; increases proteolysis [1]
Ile²³/Phe²⁵/Leu²⁶Hydrophobic membrane insertionGly substitution: >90% activity loss; Ala: partial retention [9]
Arg³¹/Arg³²Electrostatic membrane dockingAsp substitution: abolishes activity against Gram-negative bacteria [9]
Cysteine residuesDisulfide bond formationDisulfide-null mutants retain activity but are protease-sensitive [9]

Properties

Product Name

Defensin-related cryptdin-24

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